molecular formula C22H28BrN3O3S B5221025 15-bromo-16-[3-(butylamino)-2-hydroxypropoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one

15-bromo-16-[3-(butylamino)-2-hydroxypropoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one

Cat. No.: B5221025
M. Wt: 494.4 g/mol
InChI Key: ZMDCUAVEWIFNMR-UHFFFAOYSA-N
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Description

15-bromo-16-[3-(butylamino)-2-hydroxypropoxy]-18-thia-2,9-diazatetracyclo[97003,9012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one is a complex organic compound with a unique structure that includes bromine, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-bromo-16-[3-(butylamino)-2-hydroxypropoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The reaction conditions typically involve the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

15-bromo-16-[3-(butylamino)-2-hydroxypropoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

15-bromo-16-[3-(butylamino)-2-hydroxypropoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study biological processes.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 15-bromo-16-[3-(butylamino)-2-hydroxypropoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Further research is needed to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-bromo-16-[3-(butylamino)-2-hydroxypropoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one is unique due to its specific combination of functional groups and its tetracyclic structure. This uniqueness may confer specific properties and reactivity that are not observed in similar compounds, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

15-bromo-16-[3-(butylamino)-2-hydroxypropoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrN3O3S/c1-2-3-10-24-12-14(27)13-29-19-16(23)9-8-15-18-21(30-20(15)19)25-17-7-5-4-6-11-26(17)22(18)28/h8-9,14,24,27H,2-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDCUAVEWIFNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(COC1=C(C=CC2=C1SC3=C2C(=O)N4CCCCCC4=N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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